An In-depth Technical Guide to the Basic Properties of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride
An In-depth Technical Guide to the Basic Properties of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the well-known 7-azaindole scaffold, this lactam analog presents a unique profile of chemical and physical characteristics. This document is intended for researchers, scientists, and drug development professionals, offering insights into its structure, potential synthesis, physicochemical properties, and anticipated applications, particularly in the realm of kinase inhibition. Due to the limited availability of direct experimental data for this specific hydrochloride salt, this guide synthesizes information from closely related analogs, including the parent 7-azaindole and the broader class of pyrrolopyridinones, to provide a robust foundational understanding.
Introduction: The Significance of the Pyrrolopyridinone Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in drug discovery. Its ability to mimic purine structures allows it to effectively interact with a wide range of biological targets, most notably protein kinases.[1] The introduction of a carbonyl group at the 2-position to form the lactam, 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, significantly alters the electronic and steric properties of the molecule. This modification can lead to novel biological activities and improved pharmacokinetic profiles. The hydrochloride salt form is typically employed to enhance aqueous solubility and facilitate handling and formulation of the compound.
Derivatives of the broader pyrrolopyridinone class have been investigated as potent inhibitors of various kinases, including cell division cycle 7 (Cdc7), highlighting their potential in oncology.[2] This guide will delve into the fundamental properties of the title compound, providing a theoretical and practical framework for its use in research and development.
Molecular Structure and Properties
The chemical structure of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride combines the features of a bicyclic aromatic system with a lactam functionality. The hydrochloride salt is formed by the protonation of the basic pyridine nitrogen.
Diagram 1: Chemical Structure of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride
Caption: A plausible synthetic route to the target compound.
Chemical Stability and Handling
As a hydrochloride salt, 1H-pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride is expected to be a relatively stable, non-volatile solid under standard laboratory conditions. It should be stored in a cool, dry place, protected from moisture to prevent hydrolysis and degradation. Due to its acidic nature in solution, it may be incompatible with strong bases. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Spectroscopic Characterization (Predicted)
Spectroscopic data is crucial for the structural elucidation and purity assessment of the compound. The following are predicted key features based on its structure:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, as well as a characteristic signal for the methylene protons at the 3-position. The N-H proton of the pyrrole may appear as a broad singlet. In a solvent like DMSO-d₆, the pyridinium N-H proton would also be observable.
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¹³C NMR: The carbon NMR spectrum will feature a downfield signal for the carbonyl carbon of the lactam, in addition to signals for the aromatic and aliphatic carbons.
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IR Spectroscopy: The infrared spectrum should display a prominent absorption band for the C=O stretch of the lactam, typically in the range of 1650-1700 cm⁻¹. N-H stretching vibrations for the pyrrole and pyridinium moieties would also be present.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak for the free base (C₇H₆N₂O) upon deprotonation and ionization.
Applications in Drug Discovery and Research
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors. [1][3]The introduction of the lactam functionality in 1H-pyrrolo[2,3-b]pyridin-2(3H)-one offers a unique three-dimensional structure and hydrogen bonding capabilities that can be exploited for designing novel therapeutic agents.
Potential as Kinase Inhibitors
Derivatives of the isomeric pyrrolopyridinone core have shown promise as inhibitors of Cdc7 kinase, which is a key regulator of the cell cycle and a target in cancer therapy. [2]It is plausible that 1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives could also exhibit inhibitory activity against various kinases by acting as ATP-competitive inhibitors, forming hydrogen bonds with the kinase hinge region.
Diagram 3: Conceptual Interaction with a Kinase ATP-Binding Site
Caption: Hypothetical hydrogen bonding with a kinase hinge region.
Conclusion and Future Perspectives
1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride is a compound with significant untapped potential in medicinal chemistry. While direct experimental data remains scarce, its structural relationship to the well-validated 7-azaindole scaffold and other pyrrolopyridinone derivatives strongly suggests its utility as a building block for novel kinase inhibitors and other therapeutic agents. Future research should focus on developing a reliable synthetic route to this compound and its derivatives, followed by a thorough characterization of their physicochemical properties and biological activities. Such studies will be instrumental in unlocking the full potential of this intriguing heterocyclic system.
References
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Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]
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Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
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Novel pyrrolopyridinone derivatives as anticancer inhibitors towards Cdc7: QSAR studies based on dockings by solvation score approach. Journal of Molecular Modeling. [Link]
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Basicity of Pyrrole and Pyridine. YouTube. [Link]
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Basicity of Pyrrole and Pyridine. AK Lectures. [Link]
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